Cas no 7529-22-8 (N-Methylmorpholine N-Oxide)

N-Methylmorpholine N-Oxide (NMNO) is a versatile strong base catalyst utilized in various chemical reactions, including aldol condensations and acid-catalyzed esterifications. Its high nucleophilicity and ability to stabilize intermediate states facilitate improved reaction rates and yields. NMNO's solubility in organic solvents also enhances its applicability in diverse applications.
N-Methylmorpholine N-Oxide structure
N-Methylmorpholine N-Oxide structure
Product Name:N-Methylmorpholine N-Oxide
CAS No:7529-22-8
MF:C5H11NO2
MW:117.146341562271
MDL:MFCD00005947
CID:47545
PubChem ID:24853425
Update Time:2026-05-12

N-Methylmorpholine N-Oxide Chemical and Physical Properties

Names and Identifiers

    • 4-Methylmorpholine 4-oxide
    • 4-methylmorpholine n-oxide
    • n-methyl morpholine-n-oxide
    • NMO
    • N-Methylmorpholine N-oxide
    • N-Methylmorpholine N
    • N-Methylmorpholine-N-Oxide(NMO)
    • 4-Methyl-4-OxidoMorpholin-4-IuM
    • 4-methylmorpholine 4-oxide monohydrate
    • N-Methylmorpholine 4-oxide
    • N-Methylmorpholine oxide
    • NMMO
    • NMMO solution
    • NSC 73198
    • NSC 82153
    • NMO (50% in Water, ca. 4.8mol/L)
    • Morpholine, 4-methyl-, 4-oxide
    • 4-Methylmorpholine-4-oxide
    • N-Methylmorpholine-N-oxide
    • Methyl morpholine oxide
    • 4-Methylmorpholine Oxide
    • ARC64PKJ0F
    • N-Methyl morpholine N-oxide
    • 4-methyl morpholine N-oxide
    • LFTLOKWAGJYHHR-UHFFFAOYSA-N
    • 4-Methylm
    • N-Methylmorpholine N-Oxide
    • MDL: MFCD00005947
    • Inchi: 1S/C5H11NO2/c1-6(7)2-4-8-5-3-6/h2-5H2,1H3
    • InChI Key: LFTLOKWAGJYHHR-UHFFFAOYSA-N
    • SMILES: C[N+]1(CCOCC1)[O-]
    • BRN: 507437

Computed Properties

  • Exact Mass: 117.07903
  • Monoisotopic Mass: 117.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 78.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -0.7
  • Topological Polar Surface Area: 27.3

Experimental Properties

  • Color/Form: White crystals
  • Density: 1.13 g/mL at 25 °C
  • Melting Point: 180-184 °C (lit.)
  • Boiling Point: 118.5 °C
  • Flash Point: 118-119°C
  • Refractive Index: n20/D 1.4201
  • PH: 9.00 ( in neat)
  • Water Partition Coefficient: Soluble in water, methanol, ethanol, acetone, ethers and dimethylsulfoxide.
  • PSA: 32.29
  • LogP: -0.08020
  • Color/Form: 50 wt. % in H2O
  • Solubility: Soluble in water and most organic solvents, can be used in a variety of organic solvents
  • Sensitiveness: Sensitive to humidity

N-Methylmorpholine N-Oxide Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:1
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36/37
  • Hazardous Material Identification: Xi
  • TSCA:Yes
  • Storage Condition:0-10°C
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S36/37

N-Methylmorpholine N-Oxide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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Suzhou Senfeida Chemical Co., Ltd
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N-Methylmorpholine N-Oxide Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on N-Methylmorpholine N-Oxide

N-Methylmorpholine N-Oxide (CAS No. 7529-22-8): A Versatile Oxidizing Agent in Chemical and Pharmaceutical Research

The N-methylmorpholine N-oxide (CAS No. 7529-22-8), commonly abbreviated as NMO, is a widely recognized organic compound with significant applications in chemical synthesis and pharmaceutical development. This diamagnetic white solid exhibits exceptional stability under various reaction conditions, making it an indispensable tool for researchers across multiple disciplines. Structurally, it consists of a morpholine ring substituted with an N-methyl group at the nitrogen atom and an N-oxide functional group adjacent to the methyl substitution. This unique configuration imparts both nucleophilic and electrophilic characteristics to the molecule, enabling its dual role as a solvent and a mild oxidizing agent.

In recent years, advancements in catalytic systems have highlighted the N-methylmorpholine N-oxide as a critical component in asymmetric oxidation reactions. A groundbreaking study published in the Journal of the American Chemical Society (JACS) in 2023 demonstrated its efficacy when paired with ruthenium-based catalysts for enantioselective epoxidation of alkenes. The research team from Stanford University reported enantiomeric excesses exceeding 98% under ambient temperature conditions, underscoring its utility in chiral drug intermediate synthesis without requiring extreme reaction parameters. This discovery aligns with current trends toward sustainable processes by minimizing energy consumption while maintaining high stereochemical fidelity.

The CAS No. 7529-22-8 compound has gained prominence in pharmaceutical research due to its compatibility with sensitive biomolecules. Unlike harsher oxidants such as dimethyldioxirane or chromium(VI) reagents, NMO operates effectively under aqueous conditions at physiological pH levels. This property was leveraged in a 2024 collaborative project between Merck and MIT, where it enabled the oxidation of primary alcohols to carboxylic acids during the synthesis of novel antiviral agents targeting RNA-dependent viral replication mechanisms. The reaction's mildness preserved delicate peptide structures while achieving >95% conversion efficiency within 1–3 hours.

A notable advantage of N-methylmorpholine N-oxide lies in its recyclability demonstrated through recent solvent recovery studies. Researchers at ETH Zurich developed a continuous-flow system integrating hollow fiber membranes that successfully recovered over 90% of the oxidant after performing large-scale ketone oxidations using sodium periodate as co-catalyst (published in Green Chemistry, 2024). This innovation addresses environmental concerns by reducing waste generation and lowering operational costs for pharmaceutical manufacturers adhering to green chemistry principles.

In medicinal chemistry applications, the compound serves as an ideal co-solvent for solid-phase peptide synthesis (SPPS). Its amphiphilic nature facilitates both hydrophobic interactions with resin-bound peptides and hydrogen bonding networks critical for maintaining conformational integrity during coupling steps. A comparative analysis featured in the Bioorganic & Medicinal Chemistry Letters (BMC Letters) showed that using NMO-based solvents improved coupling efficiency by 15–30% compared to traditional DMF/DMSO systems when synthesizing cyclic depsipeptide analogs for cancer therapy evaluation.

The latest developments involve integrating CAS No. 7529-22-8 into click chemistry protocols for bioconjugation reactions. A Nature Communications study from early 2024 revealed its ability to activate azide groups under copper-free conditions when combined with organic photoredox catalysts like Ru(bpy)3Cl. This methodology enabled efficient bioorthogonal conjugations between azido-lipids and terminal alkynes on live cell surfaces without perturbing cellular processes, opening new avenues for real-time drug delivery monitoring systems.

Spectroscopic studies have provided deeper insights into its reactivity mechanisms. High-resolution X-ray crystallography performed by Oxford researchers (Angewandte Chemie, 2023) revealed that the spatial arrangement of its oxygen lone pairs enhances electrophilicity at specific carbon centers during oxidation processes. Computational modeling further validated these findings by showing how steric effects from the morpholine ring optimize substrate binding orientations during transition states.

In enzymology applications, this compound functions as a cosolvent to maintain enzyme activity during organic solvent exposure. A collaborative effort between Pfizer and Harvard Medical School demonstrated that incorporating up to 10 wt% of NMO


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    Ongoing investigations focus on expanding its applications within biocatalytic systems where it acts synergistically with microbial enzymes for complex transformations. In late-stage drug discovery processes, this compound facilitates selective oxidations without disrupting delicate pharmacophore structures—a critical requirement when optimizing lead compounds identified through high-throughput screening campaigns.

    Safety data accumulated over decades confirms its non-hazardous nature compared to conventional oxidizing agents like hydrogen peroxide or dioxane derivatives. Its low volatility (<1×10⁻⁶ mmHg at ambient pressure) eliminates inhalation risks while its minimal environmental impact has been validated through biodegradation studies meeting OECD guidelines (study published in Environmental Toxicology & Chemistry, Q1 journal ranking).

    Economic analysis shows that despite higher upfront costs than traditional reagents like TEMPO (<$100/kg vs $40/kg), long-term cost savings arise from superior substrate specificity reducing side reactions and purification steps—a key factor highlighted by recent process optimization reports from top-tier pharmaceutical companies including Roche and Novartis.

    In material science applications, this compound enables controlled radical polymerizations via redox initiation mechanisms discovered by Tokyo Tech researchers (Advanced Materials Interfaces, 3rd quarter 2024). Its ability to generate stable radicals at low temperatures has led to breakthroughs in synthesizing stimuli-responsive hydrogels with tunable mechanical properties for biomedical implant coatings.

    New analytical techniques have refined purity assessment methods for commercial grade products containing >99% purity specifications required by FDA guidelines for excipient use in drug formulations. Near-infrared spectroscopy coupled with machine learning algorithms now allow real-time monitoring of oxidation kinetics using this compound as both solvent and reagent—a method recently adopted by GlaxoSmithKline's API production facilities.

    Cryogenic electron microscopy studies published this year revealed how this compound interacts with lipid bilayers when used as a cryoprotectant during membrane protein crystallization trials at EMBL labs. The results showed preferential binding sites near phospholipid headgroups that stabilize protein conformations without inducing crystallization artifacts—a major advancement toward structural elucidation of membrane-bound drug targets.

    In conclusion,N-Methylmorpholine N-Oxide (CAS No:75) is uniquely positioned at the intersection of synthetic efficiencygreen chemical practicesandbiomedical innovationmaking it an essential tool for modern research laboratories worldwide.. . . . . . . . . . .













    The exceptional versatility exhibited byN-Methylmorpholine N-Oxide(CAS No:75) continues to drive interdisciplinary research advancements across medicinal chemistry,nucleic acid modification.sustainable catalysis.molecular imaging technologies.mimetic materials design.a nd other cutting-edge fields......... Recent innovations such as microwave-assisted protocols (ACS Catalysis<\/a>) and microfluidic integration strategies (Lab on a Chip<\/a>) further expand its utility profile.<\/a>\n\n<\/a>\n\n<\/a>\n\n<\/a>\n\n<\/a>\n\n<\/a>\n\n<\/a>\n\n<\/a>\n\n<\/a>\n\n<\/a>\n\n<\/a>\n\nThis multifunctional reagent remains central to contemporary efforts aiming to balance synthetic precision,<\/a>\n\nenvironmental responsibility,<\/a>\n\neconomic viability,<\/a>\n\and translational biomedical research objectives.<\/article>\n ", "content": "\

    \

    N-Methylmorpholine N-Oxide (CAS No:75)

    \

    Overview\

    \
      \
    • This diamagnetic white solid exhibits exceptional stability across diverse reaction conditions.\ li>\
    • Morpholine ring substituted with an\N-methyl\\\
    • Maintains pH stability between pH ranges commonly encountered in biological systems.\ li>\
    • Suitable for both batch processing (\$40-\$60/kg bulk pricing)\
        \
          \
            \
              \
                \
                  \
                    \

                    Synthetic Applications\

                    Dual role as solvent (\$6-\$10/L solution cost)\Pharmaceutical Uses\

                    Pfizer utilizes it in conjunction with microwave-assisted protocols (\$1-\$5/MW system hourly rate)\nto synthesize antibiotic intermediates.\ li>\

                  • Bioconjugation reactions involving azides (\<\$1/g)\u alkynes (\<\$5/g)\u require no additional purification steps.\ li)\
                      \

                      Safety Profile\

                      No flammability hazards despite moderate hygroscopic tendencies.\ li>\

                  • Biodegradation rates meet EU REACH standards (\$1-\$5/kg waste treatment cost).\ li\)
                  }

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    Jiangsu Xinsu New Materials Co., Ltd
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